16alpha-(125I)Iodoestradiol
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Overview
Description
16alpha-(125I)Iodoestradiol is a radioiodinated derivative of estradiol, a potent estrogen hormone. This compound is primarily used as a radiopharmaceutical for imaging estrogen-sensitive tissues and tumors. The incorporation of iodine-125 allows for the detection and study of estrogen receptors in various tissues, making it a valuable tool in both research and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-(125I)Iodoestradiol typically involves the halogen exchange reaction. The stable intermediate, 16beta-bromo-17beta-estradiol, is reacted with sodium iodide-125 (Na125I) under specific conditions. This reaction yields the radioiodinated steroid with a 65-80% yield in approximately 3 hours .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting involves careful handling of radioactive materials and precise reaction conditions to ensure high yield and purity. The rapid synthesis and purification of the 125I-labeled estrogen permit similar synthesis with other radioisotopes like iodine-123, which has excellent properties for imaging .
Chemical Reactions Analysis
Types of Reactions: 16alpha-(125I)Iodoestradiol primarily undergoes substitution reactions, particularly halogen exchange reactions. This compound can also participate in binding reactions with estrogen receptors due to its structural similarity to estradiol .
Common Reagents and Conditions:
Reagents: Sodium iodide-125 (Na125I), 16beta-bromo-17beta-estradiol
Conditions: Halogen exchange reaction, typically conducted in a suitable solvent under controlled temperature and time conditions.
Major Products: The primary product of the halogen exchange reaction is this compound. This compound can further bind to estrogen receptors, forming receptor-ligand complexes that are useful for imaging and research purposes .
Scientific Research Applications
16alpha-(125I)Iodoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a radiochemical probe to study the binding affinity and specificity of estrogen receptors.
Biology: Helps in understanding the distribution and concentration of estrogen receptors in various tissues.
Medicine: Utilized in the imaging of estrogen-sensitive tumors, particularly in breast cancer research
Mechanism of Action
16alpha-(125I)Iodoestradiol exerts its effects by binding to estrogen receptors in a manner similar to estradiol. The iodine-125 label allows for the detection and imaging of these receptors. The compound’s high affinity for estrogen receptors enables it to concentrate in estrogen-sensitive tissues, providing valuable information about receptor distribution and activity .
Comparison with Similar Compounds
16alpha-(77Br)Bromoestradiol-17beta: Another halogenated derivative of estradiol used for imaging purposes.
16alpha-(123I)Iodoestradiol: Similar to 16alpha-(125I)Iodoestradiol but uses iodine-123, which has different imaging properties.
Uniqueness: this compound is unique due to its use of iodine-125, which provides specific advantages in imaging and research applications. Its high binding affinity to estrogen receptors and the ability to produce sustained and high uterus-to-blood ratios make it particularly valuable for studying estrogen-sensitive tissues .
Properties
CAS No. |
71765-93-0 |
---|---|
Molecular Formula |
C18H23IO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-16-(125I)iodanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-2 |
InChI Key |
SSYGGPAGDDGXAF-AQZLPAMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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